4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile
Overview
Description
4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile is a synthetic organic compound that features a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group and a 3-fluorobenzonitrile moiety
Preparation Methods
The synthesis of 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized or obtained from commercial sources.
Introduction of the 2-chloro-4,5-difluorobenzoyl group: This step involves the acylation of the piperazine intermediate with 2-chloro-4,5-difluorobenzoyl chloride under basic conditions.
Attachment of the 3-fluorobenzonitrile moiety: The final step involves the nucleophilic substitution reaction between the acylated piperazine and 3-fluorobenzonitrile.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitrile group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile include other piperazine derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
- 4-(4-Fluorobenzyl)piperazin-1-yl derivatives
- 2-chloro-4,5-difluorobenzoyl-substituted piperazines
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O/c19-13-9-15(21)14(20)8-12(13)18(26)25-5-3-24(4-6-25)17-2-1-11(10-23)7-16(17)22/h1-2,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDTYYKDUCFRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC(=C(C=C3Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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